
10H-Phenothiazine, 10-(3-(4-methyl-1-piperazinyl)propyl)-, N-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10H-Fenociazina, 10-(3-(4-metil-1-piperazinil)propil)-, N-óxido es un miembro de la clase de compuestos de fenociazina. Las fenociazinas son conocidas por sus diversas aplicaciones, particularmente en la industria farmacéutica. Este compuesto se caracteriza por su estructura única, que incluye un núcleo de fenociazina sustituido con un grupo 3-(4-metil-1-piperazinil)propil y un grupo funcional N-óxido.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 10H-Fenociazina, 10-(3-(4-metil-1-piperazinil)propil)-, N-óxido típicamente involucra los siguientes pasos:
Formación del Núcleo de Fenociazina: El núcleo de fenociazina se puede sintetizar mediante la ciclización de difenilamina con azufre.
Sustitución con el Grupo 3-(4-metil-1-piperazinil)propil: El núcleo de fenociazina luego se hace reaccionar con cloruro de 3-(4-metil-1-piperazinil)propil en presencia de una base como el hidruro de sodio para introducir el grupo 3-(4-metil-1-piperazinil)propil.
Oxidación para Formar N-óxido: El paso final involucra la oxidación del átomo de nitrógeno en el núcleo de fenociazina para formar el N-óxido. Esto se puede lograr utilizando agentes oxidantes como el peróxido de hidrógeno o el ácido m-cloroperbenzoico.
Métodos de Producción Industrial
La producción industrial de este compuesto sigue rutas sintéticas similares, pero a mayor escala. El proceso involucra la optimización de las condiciones de reacción para garantizar un alto rendimiento y pureza. Los reactores de flujo continuo y los sistemas automatizados se emplean a menudo para mejorar la eficiencia y la escalabilidad.
Análisis De Reacciones Químicas
Tipos de Reacciones
10H-Fenociazina, 10-(3-(4-metil-1-piperazinil)propil)-, N-óxido experimenta varias reacciones químicas, que incluyen:
Oxidación: El grupo funcional N-óxido se puede oxidar aún más en condiciones oxidantes fuertes.
Reducción: El N-óxido se puede reducir de nuevo a la amina madre utilizando agentes reductores como el zinc y el ácido acético.
Sustitución: El núcleo de fenociazina puede sufrir reacciones de sustitución electrofílica, particularmente en el átomo de nitrógeno.
Reactivos y Condiciones Comunes
Oxidación: Peróxido de hidrógeno, ácido m-cloroperbenzoico.
Reducción: Zinc, ácido acético.
Sustitución: Electrófilos como haluros de alquilo, en presencia de una base.
Principales Productos Formados
Oxidación: Derivados de fenociazina más oxidados.
Reducción: Amina madre.
Sustitución: Derivados de fenociazina alquilados.
Aplicaciones Científicas De Investigación
10H-Fenociazina, 10-(3-(4-metil-1-piperazinil)propil)-, N-óxido tiene una amplia gama de aplicaciones de investigación científica:
Química: Utilizado como precursor en la síntesis de derivados de fenociazina más complejos.
Biología: Estudiado por sus posibles actividades biológicas, incluyendo propiedades antimicrobianas y anticancerígenas.
Medicina: Investigado por su posible uso en el tratamiento de trastornos neurológicos debido a su similitud estructural con otras fenociazinas terapéuticas.
Industria: Empleada en el desarrollo de colorantes y pigmentos debido a sus propiedades cromóforas.
Mecanismo De Acción
El mecanismo de acción de 10H-Fenociazina, 10-(3-(4-metil-1-piperazinil)propil)-, N-óxido involucra su interacción con varios objetivos moleculares. El compuesto puede intercalarse en el ADN, interrumpiendo los procesos de replicación y transcripción. También interactúa con enzimas y receptores, modulando su actividad. El grupo funcional N-óxido juega un papel crucial en la mejora de la reactividad y la afinidad de unión del compuesto.
Comparación Con Compuestos Similares
Compuestos Similares
Clorpromazina: Otro derivado de fenociazina utilizado como antipsicótico.
Prometazina: Un derivado de fenociazina con propiedades antihistamínicas.
Tioridazina: Un derivado de fenociazina utilizado en el tratamiento de la esquizofrenia.
Unicidad
10H-Fenociazina, 10-(3-(4-metil-1-piperazinil)propil)-, N-óxido es único debido a la presencia del grupo funcional N-óxido, que confiere propiedades químicas y biológicas distintas. Este grupo funcional mejora la reactividad del compuesto y sus posibles aplicaciones terapéuticas, diferenciándolo de otros derivados de fenociazina.
Propiedades
Número CAS |
27832-15-1 |
|---|---|
Fórmula molecular |
C20H25N3OS |
Peso molecular |
355.5 g/mol |
Nombre IUPAC |
10-[3-(4-methylpiperazin-1-yl)propyl]-10-oxidophenothiazin-10-ium |
InChI |
InChI=1S/C20H25N3OS/c1-21-12-14-22(15-13-21)11-6-16-23(24)17-7-2-4-9-19(17)25-20-10-5-3-8-18(20)23/h2-5,7-10H,6,11-16H2,1H3 |
Clave InChI |
LGJRXUIFGZTBGD-UHFFFAOYSA-N |
SMILES canónico |
CN1CCN(CC1)CCC[N+]2(C3=CC=CC=C3SC4=CC=CC=C42)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


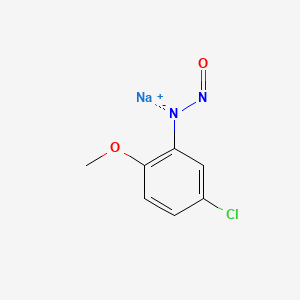
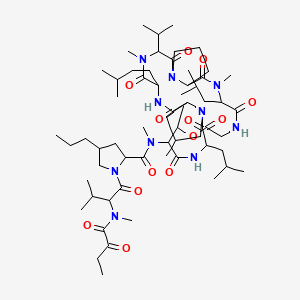
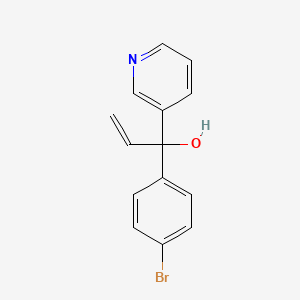

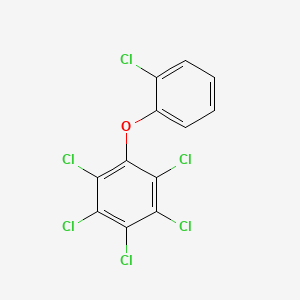


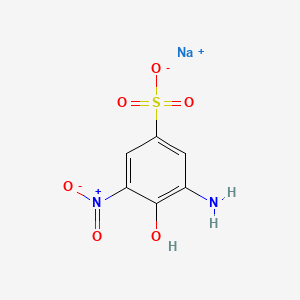
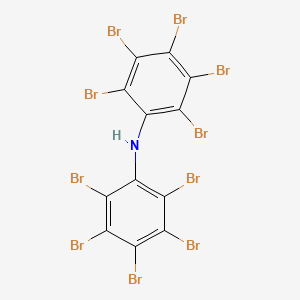
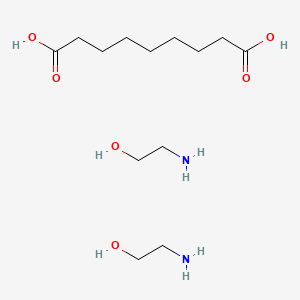
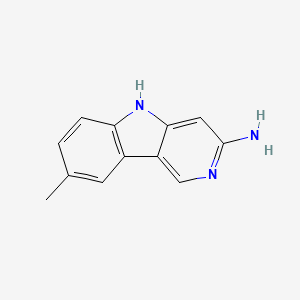

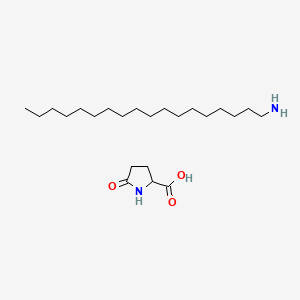
![[3-(Dodecyloxy)-2-hydroxypropyl]diethylmethylammonium chloride](/img/structure/B12680417.png)
